The synthesis of compounds similar to Unii-Y2H4S74Y8U often employs various organic synthesis techniques. While specific synthesis routes for this compound are not available, common methods in organic chemistry include:
While specific reactions involving Unii-Y2H4S74Y8U are not documented, potential chemical reactions could include:
The nature of these reactions would depend on the functional groups present in the compound's structure. For example, if it contains halides or alcohols, nucleophilic substitutions could be expected.
Quantitative data regarding binding affinities or biological activity would typically be derived from assays such as IC50 values or Ki measurements in pharmacological studies.
The physical properties of Unii-Y2H4S74Y8U are not explicitly detailed but may include:
Chemical properties would include stability under various conditions (pH, temperature) and reactivity towards nucleophiles or electrophiles.
Relevant data from related compounds suggest that understanding these properties is crucial for predicting behavior in biological systems .
Compounds like Unii-Y2H4S74Y8U may have applications in:
Given the complexity suggested by its identifier, further research into its specific applications would be necessary to elucidate its full potential within scientific fields.
Systematic Naming Challenges: The compound UNII-Y2H4S74Y8U (development code ARQ-736) is a small-molecule BRAF inhibitor. Its precise IUPAC name remains undisclosed in public scientific repositories due to its investigational status. However, its molecular formula is partially documented as C₂₉H... (indicating 29 carbon and ≥1 hydrogen atoms; full formula undisclosed) [4]. IUPAC naming rules require identification of the parent hydrocarbon chain/ring system, functional group suffixes (e.g., "-one" for ketones), and substituent prefixes (e.g., "fluoro-") [3] [7]. For complex pharmaceuticals like this, automated tools (e.g., ChemDoodle’s OPSIN-based algorithms) resolve structural-to-name conversions using principles such as:
Structural Features: While the complete structure is confidential, BRAF inhibitors typically feature:
Table 1: Partial Structural Identifiers
Property | Value |
---|---|
Molecular formula (partial) | C₂₉H... |
Structure type | Heterocyclic small molecule |
Automated IUPAC generation | Feasible via OPSIN algorithms |
CAS RN Assignment: The CAS Registry Number (CAS RN) for ARQ-736 is not publicly accessible. CAS RNs are unique, unambiguous identifiers assigned by CAS scientists to substances in the CAS REGISTRY database, which contains over 219 million organic and inorganic compounds. Assignment involves:
Regulatory Status: ARQ-736 is classified as an investigational drug with Maximum Phase 1 clinical trials. It is designated for oncology (neoplasm treatment) and inhibits serine/threonine-protein kinase B-raf—a target in the MAPK signaling pathway. Regulatory bodies like the FDA track such compounds via Unique Ingredient Identifiers (UNIIs), with UNII-Y2H4S74Y8U enabling precise substance identification in regulatory documents [4] [10]. Proprietary CAS RNs may supplement this for chemical verification, accessible via CAS Registry Lookup ($70/search) [8].
Functional Group Analysis: Based on BRAF inhibitor pharmacophores and the partial formula (C₂₉H...), ARQ-736 likely contains:
Table 2: Expected Functional Groups in BRAF Inhibitors
Group | Example Motif | Role in Pharmacology |
---|---|---|
Aromatic heterocycle | Pyrimidine | Kinase hinge-region binding |
Sulfonamide | Ar-SO₂NH₂ | Solubility enhancement |
Vinyl sulfone | R-CH=CH-SO₂R | Electrophilic warhead |
Hybridization States: Atom hybridization governs molecular geometry and reactivity:
Hybridization is deducible via the electron-domain shortcut:
Table 3: Hybridization Analysis of Key Atoms
Atom Type | Attached Atoms | Lone Pairs | Hybridization |
---|---|---|---|
Aliphatic carbon | 4 | 0 | sp³ |
Amide nitrogen | 2 | 1 | sp²* |
Aryl carbon | 3 | 0 | sp² |
Exception: Amide nitrogens exhibit sp² hybridization due to lone-pair delocalization into adjacent carbonyl π-systems .
Stereoisomerism: The truncated formula (C₂₉H...) implies potential stereocenters. Common isomeric forms include:
Conformational Dynamics:
Pharmacologically active stereoisomers are typically specified in patents, though undisclosed for ARQ-736. Regulatory guidelines (e.g., FDA) require stereochemical characterization for enantiomerically pure drugs [4] [10].
Table 4: Summary of Chemical Identifiers
Identifier Type | Value | Source |
---|---|---|
UNII | Y2H4S74Y8U | [4] |
Development code | ARQ-736 | [4] |
Molecular weight | Undisclosed | - |
Therapeutic target | BRAF kinase | [4] |
Regulatory status | Phase 1 (investigational) | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7